molecular formula C21H15NO3 B12933427 1-Hydroxy-2,3-diphenylindolizine-7-carboxylic acid CAS No. 86193-97-7

1-Hydroxy-2,3-diphenylindolizine-7-carboxylic acid

Cat. No.: B12933427
CAS No.: 86193-97-7
M. Wt: 329.3 g/mol
InChI Key: HXCKJAPEUYDDNL-UHFFFAOYSA-N
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Description

1-Hydroxy-2,3-diphenylindolizine-7-carboxylic acid is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2,3-diphenylindolizine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2,3-diphenylindolizine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

1-Hydroxy-2,3-diphenylindolizine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,3-diphenylindolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity. For instance, the compound may interact with enzymes or receptors, leading to modulation of biological processes such as cell signaling or metabolic pathways .

Comparison with Similar Compounds

    Indole-2-carboxylic acid: Shares the indole core structure but differs in the position and type of functional groups.

    2-Phenylindole: Similar aromatic structure but lacks the hydroxy and carboxylic acid groups.

    3-Hydroxyindole: Contains a hydroxy group but differs in the position and presence of other substituents.

Uniqueness: 1-Hydroxy-2,3-diphenylindolizine-7-carboxylic acid is unique due to its specific combination of functional groups and the indolizine core.

Properties

CAS No.

86193-97-7

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

1-hydroxy-2,3-diphenylindolizine-7-carboxylic acid

InChI

InChI=1S/C21H15NO3/c23-20-17-13-16(21(24)25)11-12-22(17)19(15-9-5-2-6-10-15)18(20)14-7-3-1-4-8-14/h1-13,23H,(H,24,25)

InChI Key

HXCKJAPEUYDDNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=C2O)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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